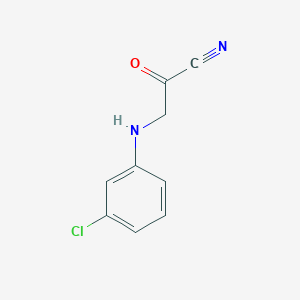
(3-Chloroanilino)ethanoyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloroanilino)ethanoyl cyanide is an organic compound characterized by the presence of a chloro-substituted aniline group attached to an ethanoyl cyanide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloroanilino)ethanoyl cyanide typically involves the reaction of 3-chloroaniline with ethanoyl chloride and a cyanide source. One common method is to react 3-chloroaniline with ethanoyl chloride in the presence of a base such as pyridine to form the intermediate (3-chloroanilino)ethanoyl chloride. This intermediate is then reacted with a cyanide source, such as sodium cyanide or potassium cyanide, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
化学反応の分析
Types of Reactions
(3-Chloroanilino)ethanoyl cyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyanide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The cyanide group can be hydrolyzed to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium or potassium cyanide in ethanol is commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while hydrolysis can produce carboxylic acids.
科学的研究の応用
(3-Chloroanilino)ethanoyl cyanide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (3-Chloroanilino)ethanoyl cyanide involves its interaction with specific molecular targets and pathways. The cyanide group can inhibit enzymes by binding to their active sites, disrupting normal cellular functions. This inhibition can lead to various biochemical effects, including the disruption of cellular respiration and energy production .
類似化合物との比較
Similar Compounds
3-Chloroaniline: Shares the chloro-substituted aniline group but lacks the ethanoyl cyanide moiety.
Ethanoyl Cyanide: Contains the ethanoyl cyanide group but lacks the chloro-substituted aniline group.
(3-Chloroanilino)acetic acid: Similar structure but with an acetic acid group instead of a cyanide group.
Uniqueness
(3-Chloroanilino)ethanoyl cyanide is unique due to the combination of the chloro-substituted aniline group and the ethanoyl cyanide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
872867-76-0 |
|---|---|
分子式 |
C9H7ClN2O |
分子量 |
194.62 g/mol |
IUPAC名 |
2-(3-chloroanilino)acetyl cyanide |
InChI |
InChI=1S/C9H7ClN2O/c10-7-2-1-3-8(4-7)12-6-9(13)5-11/h1-4,12H,6H2 |
InChIキー |
AHYVUAZTSYVEJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NCC(=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















